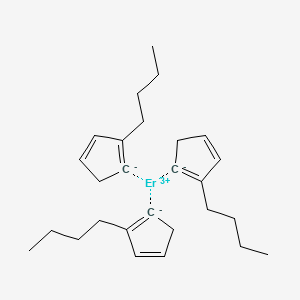
Tris(n-butylcyclopenta-dienyl)erbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(butylcyclopentadienyl)erbium(III): is an organometallic compound with the chemical formula Er(C₅H₄C₄H₉)₃ . It is a coordination complex where erbium is bonded to three butylcyclopentadienyl ligands. This compound is known for its applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(butylcyclopentadienyl)erbium(III) typically involves the reaction of erbium trichloride with butylcyclopentadienyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of Tris(butylcyclopentadienyl)erbium(III) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often purified by sublimation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(butylcyclopentadienyl)erbium(III) can undergo oxidation reactions, where the erbium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the erbium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the butylcyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often involve the use of other cyclopentadienyl derivatives
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield erbium oxides, while substitution reactions produce new organometallic complexes .
Scientific Research Applications
Chemistry: Tris(butylcyclopentadienyl)erbium(III) is used as a precursor in the synthesis of other organometallic compounds. It is also employed in catalysis, particularly in polymerization reactions .
Biology and Medicine: In biological research, this compound is explored for its potential use in imaging and as a contrast agent due to the unique properties of erbium .
Industry: In the industrial sector, Tris(butylcyclopentadienyl)erbium(III) is used in the production of thin films and coatings. It is also utilized in the manufacturing of electronic components and materials .
Mechanism of Action
The mechanism of action of Tris(butylcyclopentadienyl)erbium(III) involves the coordination of the butylcyclopentadienyl ligands to the central erbium atom. This coordination stabilizes the erbium center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Comparison with Similar Compounds
- Tris(cyclopentadienyl)erbium(III)
- Tris(methylcyclopentadienyl)erbium(III)
- Tris(8-hydroxyquinolinato)erbium(III)
Comparison: Tris(butylcyclopentadienyl)erbium(III) is unique due to the presence of butyl groups on the cyclopentadienyl ligands, which can influence its reactivity and solubility compared to other similar compounds. For instance, Tris(cyclopentadienyl)erbium(III) lacks the butyl groups, making it less soluble in organic solvents .
Properties
Molecular Formula |
C27H39Er |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
2-butylcyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4,7H,2-3,5-6H2,1H3;/q3*-1;+3 |
InChI Key |
SSGLSJLCCUXRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















